Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride typically involves the protection of the amino group of beta-amino-L-alanine with a carbobenzyloxy (Cbz) group and the esterification of the carboxyl group with tert-butyl alcohol . The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-amino-L-alanine.
Deprotection: The Cbz group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Catalytic hydrogenation (Pd-C, H2) or TFA.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Beta-amino-L-alanine.
Deprotection: Free amine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent reactions . The tert-butyl ester group similarly protects the carboxyl group .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine tert-butyl ester hydrochloride .
- Beta-Alanine tert-butyl ester hydrochloride .
- L-Phenylalanine tert-butyl ester hydrochloride .
Uniqueness
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride is unique due to its dual protection of both the amino and carboxyl groups, making it highly useful in complex peptide synthesis . This dual protection allows for greater control over the synthesis process and the ability to introduce specific modifications at desired stages .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCKJILLUDOHD-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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